
(2R)-N-(8-methoxy-3-methylquinolin-4-yl)-1-methyl-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-(8-methoxy-3-methylquinolin-4-yl)-1-methyl-5-oxopyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'MMV390048' and is a promising drug candidate for the treatment of malaria.
Mécanisme D'action
The mechanism of action of MMV390048 is not fully understood, but it is believed to target the Plasmodium falciparum apicoplast. The apicoplast is a unique organelle found in the malaria parasite, and it is essential for the parasite's survival. MMV390048 is believed to inhibit the function of the apicoplast, leading to the death of the parasite.
Biochemical and Physiological Effects:
MMV390048 has been shown to have potent activity against multiple strains of the malaria parasite, including those that are resistant to current treatments. Additionally, MMV390048 has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed. However, further studies are needed to fully understand the biochemical and physiological effects of MMV390048.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MMV390048 is its potent activity against multiple strains of the malaria parasite, including those that are resistant to current treatments. Additionally, MMV390048 has a favorable safety profile, making it a promising drug candidate for further development. However, one of the limitations of MMV390048 is its complex synthesis method, which can make it challenging to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of MMV390048. One direction is to further optimize the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of MMV390048 and its biochemical and physiological effects. Another direction is to explore the potential applications of MMV390048 in other fields, such as cancer research or drug discovery. Overall, MMV390048 is a promising compound with significant potential for further research and development.
Méthodes De Synthèse
The synthesis of MMV390048 involves a multistep process starting from commercially available starting materials. The synthesis process involves the reaction of 8-methoxy-3-methylquinoline-4-carboxylic acid with 2-methyl-1-pyrrolidinylamine to form the corresponding amide. The amide is then subjected to a series of reactions to form the final product, MMV390048. The synthesis of MMV390048 has been optimized to yield high purity and high yields of the final product.
Applications De Recherche Scientifique
MMV390048 has been extensively studied for its potential applications in the treatment of malaria. Malaria is a parasitic disease that affects millions of people worldwide, and there is an urgent need for new and effective treatments. MMV390048 has shown promising results in preclinical studies, demonstrating potent activity against multiple strains of the malaria parasite. Additionally, MMV390048 has been shown to have a favorable safety profile in animal studies, making it a promising drug candidate for further development.
Propriétés
IUPAC Name |
(2R)-N-(8-methoxy-3-methylquinolin-4-yl)-1-methyl-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-10-9-18-16-11(5-4-6-13(16)23-3)15(10)19-17(22)12-7-8-14(21)20(12)2/h4-6,9,12H,7-8H2,1-3H3,(H,18,19,22)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPGHTUYPLWQN-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC(=O)C3CCC(=O)N3C)C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C(=C1NC(=O)[C@H]3CCC(=O)N3C)C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,7aS)-3a-[3-[2-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353506.png)
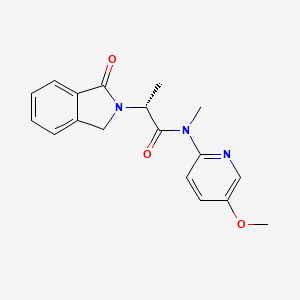
![(1S,3R)-3-[3-[1-(5-fluoro-2-methylphenyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B7353531.png)
![(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B7353547.png)
![(3aS,7aS)-3a-[3-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353548.png)
![5-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]-3-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7353556.png)
![5-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindol-3a-yl]-3-[(2-fluoro-5-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7353563.png)
![(3R)-1-[5-(3,3-dimethyl-2H-1-benzofuran-5-yl)-4-methylpyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B7353571.png)
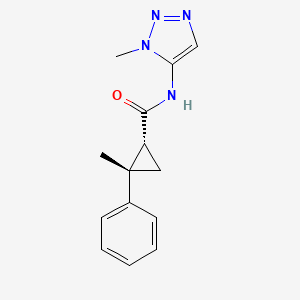
![5-[2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyrimidin-5-yl]-2,3-dihydroinden-1-one](/img/structure/B7353578.png)
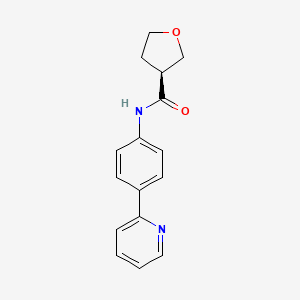
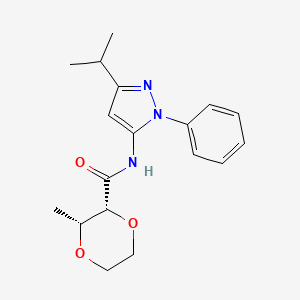
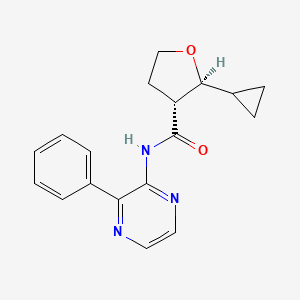
![2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid](/img/structure/B7353615.png)